molecular formula C9H10N2O2 B2602180 (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine CAS No. 1212877-86-5

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2602180
CAS No.: 1212877-86-5
M. Wt: 178.191
InChI Key: RCVWWESVVPXRIX-QMMMGPOBSA-N
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Description

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution to ensure the desired enantiomeric purity. These processes are optimized for yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be further reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.

    4-Nitroindane: Lacks the amine group.

    2,3-Dihydro-1H-inden-1-amine: Lacks the nitro group.

Uniqueness

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the nitro and amine groups on the indane backbone, which allows for diverse chemical reactivity and potential biological activity. The (S)-enantiomer specifically may exhibit different biological properties compared to the racemic mixture or other similar compounds.

Properties

IUPAC Name

(1S)-4-nitro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWWESVVPXRIX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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